Methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by the presence of a methyl ester functional group, a chlorine atom at the 4-position, and a trifluoromethyl group at the 6-position of the pyrimidine ring. This compound is notable for its applications in various fields, including medicinal chemistry and agrochemicals. The molecular formula of this compound is with a molecular weight of approximately 228.57 g/mol .
This compound can be sourced from chemical suppliers and databases such as PubChem and Sigma-Aldrich. It is classified under several categories based on its chemical structure and potential applications, including pharmaceuticals, agrochemicals, and biochemical research.
The synthesis of methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with methyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs under controlled temperature conditions to ensure optimal yields.
The molecular structure of methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate features a pyrimidine ring with distinct substituents:
Methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
These reactions are typically facilitated by controlling pH, temperature, and concentration of reactants to ensure high yields and selectivity.
The mechanism of action for methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with biological targets, particularly in medicinal chemistry:
Research indicates that similar pyrimidine derivatives often act through mechanisms involving hydrogen bonding and hydrophobic interactions with target biomolecules .
Methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific applications:
This compound exemplifies the versatility of pyrimidine derivatives in both industrial and research contexts, highlighting their importance in advancing chemical sciences.
The chlorine atom at the C4 position of methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate exhibits exceptional reactivity toward nucleophilic displacement, enabling diverse molecular transformations. This reactivity stems from the electron-deficient nature of the pyrimidine ring, which is further enhanced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. The nucleophilic substitution chemistry follows a predictable addition-elimination mechanism, where the nucleophile first attacks the C4 carbon, forming a Meisenheimer-like complex, followed by chloride departure to restore aromaticity [2] [3].
The reaction efficiency varies significantly with nucleophile strength and reaction conditions. Primary amines (alkyl/aryl) demonstrate excellent reactivity in polar aprotic solvents like DMF or acetonitrile at 60-80°C, typically achieving 80-95% yields within 4-8 hours. Secondary amines exhibit slightly reduced reactivity (70-85% yields), while oxygen nucleophiles (alkoxides, phenoxides) require elevated temperatures (100-120°C) for comparable efficiency. Thiolate nucleophiles demonstrate exceptional reactivity at room temperature, often completing within 1-2 hours due to favorable sulfur-carbon bond formation kinetics [3] [7].
Table 1: Nucleophilic Substitution Efficiency with Diverse Nucleophiles
Nucleophile Class | Representative Reagent | Optimal Solvent | Temperature (°C) | Time (h) | Yield Range (%) |
---|---|---|---|---|---|
Primary Amines | n-Butylamine | DMF | 60-70 | 4-6 | 85-95 |
Secondary Amines | Dimethylamine | NMP | 80-90 | 6-8 | 75-85 |
Alkoxides | Sodium Methoxide | THF | 100-120 | 8-12 | 70-80 |
Thiolates | Sodium Ethanethiolate | Acetonitrile | 20-25 | 1-2 | 90-98 |
Azide | Sodium Azide | DMSO | 50-60 | 3-5 | 80-90 |
Steric and electronic factors significantly influence regioselectivity. The C4 chlorine demonstrates preferential reactivity over other potential sites due to its positioning adjacent to ring nitrogen and flanked by electron-withdrawing substituents. This positional selectivity enables sequential functionalization strategies where the chlorine is selectively displaced before modifying other functional groups. Microwave-assisted protocols have demonstrated remarkable efficiency improvements, reducing reaction times by 50-70% while maintaining or improving yields through enhanced molecular activation [3] [5].
The trifluoromethyl group at the C6 position critically defines the electronic character and biological relevance of methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate. Its introduction presents distinct synthetic challenges addressed through radical and electrophilic methodologies. Radical trifluoromethylation employs Umemoto's reagent (2) or Togni's reagent (3) under copper or photoredox catalysis. Copper-mediated reactions typically proceed at 80-100°C in DMF, achieving 65-75% yields through single-electron transfer mechanisms generating CF₃ radicals that attack electron-deficient pyrimidine precursors [3] [8].
Electrophilic trifluoromethylation utilizes trifluoromethyl trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) activated by fluoride sources (CsF, TBAF) in aprotic solvents. This method demonstrates excellent functional group tolerance and moderate yields (60-70%) at ambient temperature. The reaction proceeds through hypervalent silicon intermediates that deliver CF₃⁺ equivalents to electron-rich positions. For pyrimidine systems, this approach requires pre-functionalization with activating groups (chloro, bromo) at C6 to facilitate electrophilic aromatic substitution [3].
Table 2: Trifluoromethylation Method Comparison for Pyrimidine Systems
Methodology | Key Reagent | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Key Advantage |
---|---|---|---|---|---|---|
Radical | Umemoto's Reagent | CuI/1,10-Phenanthroline | 80-100 | 12-18 | 65-75 | Compatibility with halogens |
Radical | CF₃Br | Cu powder/Zn bipyridyl | 100-120 | 24-36 | 55-65 | Low-cost reagent |
Electrophilic | TMSCF₃ | CsF/TBAF | 20-25 | 4-8 | 60-70 | Mild conditions |
Nucleophilic | HCF₃/Cs₂CO₃ | CuI/DMF | 120-140 | 8-12 | 70-85 | Direct C-H trifluoromethylation |
Metal-Mediated | CF₃Cu | None | 80 | 6-8 | 80-85 | High selectivity |
Nucleophilic trifluoromethylation represents a third approach, employing (trifluoromethyl)copper complexes generated in situ from CF₃ sources (HCF₃, CF₃SiMe₃) and copper iodide. This methodology demonstrates superior regioselectivity for C6 halogen displacement on pyrimidine rings at 80°C, achieving 80-85% yields with minimal byproducts. The reaction mechanism involves oxidative addition of copper into the carbon-halogen bond followed by reductive elimination of the trifluoromethylated product. This approach has proven particularly valuable for late-stage trifluoromethylation of advanced intermediates [3] [5].
The methyl ester functionality in methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate serves dual purposes: protecting the carboxylic acid group during synthetic manipulations and modulating the compound's physicochemical properties. Esterification methodologies typically target the corresponding carboxylic acid precursor (4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid) using diverse activation strategies. Traditional Fischer esterification employs methanol as both solvent and reactant, with concentrated sulfuric acid catalysis under reflux (65°C), achieving 85-92% yields within 12-24 hours. However, this acidic environment risks decomposition of acid-sensitive pyrimidine systems [1] [8].
Steglich esterification offers a milder alternative using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyst in dichloromethane at ambient temperature. This method demonstrates exceptional compatibility with the trifluoromethyl and chloro substituents, providing 90-95% yields within 4-6 hours with minimal racemization risks. For acid precursors displaying limited solubility, carbonyl diimidazole (CDI) activation in THF followed by methanol quenching provides an efficient two-step protocol achieving 88-93% yields [3] [6].
Table 3: Comparative Analysis of Esterification Methodologies
Esterification Method | Activating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|---|
Fischer | H₂SO₄ | None | MeOH | 65 (Reflux) | 12-24 | 85-92 | 90-95 |
Steglich | DCC | DMAP | CH₂Cl₂ | 20-25 | 4-6 | 90-95 | 95-98 |
CDI-Mediated | CDI | None | THF/MeOH | 20-25 (Step 1) | 2+2 | 88-93 | 96-99 |
Diazomethane | CH₂N₂ | None | Et₂O/EtOH | 0-5 | 0.5 | 95-98 | >99 |
Mitsunobu | DIAD/PPh₃ | None | THF | 0-25 | 4-8 | 80-85 | 90-93 |
In situ esterification strategies integrate carboxylate formation during pyrimidine ring construction. β-Keto ester precursors (ethyl acetoacetate derivatives) undergo cyclocondensation with amidines (amidino thioureas, guanidines) under basic conditions (K₂CO₃, Et₃N) to directly yield ester-functionalized pyrimidines. This approach streamlines synthesis by combining ring formation and carboxylate protection in a single operation, typically achieving 75-85% yields with excellent regioselectivity. The methyl ester specifically requires methyl acetoacetate as the precursor, with optimized conditions utilizing benzamidine hydrochloride in ethanol/triethylamine at 130°C for 30 minutes, yielding 92% of the methyl ester product [3] [5].
Continuous flow technology revolutionizes the synthesis of methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate, addressing limitations of traditional batch processes through enhanced mass/heat transfer and precise reaction control. The integrated flow synthesis typically comprises three sequential modules: (1) cyclocondensation for pyrimidine ring formation, (2) chlorination at C4, and (3) esterification/derivatization [3].
The trifluoromethylation step particularly benefits from flow processing. Using a copper-packed bed reactor, gaseous CF₃Br reacts with 4-chloro-6-bromopyrimidine-5-carboxylate precursors at 100-120°C with 20-minute residence time, achieving 85% yield compared to 65% in batch. The continuous process enables precise control of gas-liquid-solid interfaces and eliminates hazardous gas handling. Chlorination with POCl₃ demonstrates even more dramatic improvements: a Corning AFR module achieves complete conversion in 8 minutes at 110°C (residence time), compared to 8 hours in batch, with 95% isolated yield and minimal phosphorus waste generation through integrated quench systems [3].
Esterification under flow conditions employs acid-resistant stainless steel microreactors. Carboxylic acid precursors dissolved in methanol mix with concentrated H₂SO₄ (0.5 equiv) via T-junction, reacting at 120°C with 15-minute residence time (95% conversion). Alternatively, enzyme-immobilized packed-bed reactors (Novozym 435 lipase) enable green esterification in solvent-free systems at 50°C, achieving 90% conversion with enzyme recyclability (>20 cycles). The table below demonstrates the substantial advantages of flow processing across synthetic stages:
Table 4: Continuous Flow Synthesis Parameters and Performance Metrics
Synthetic Stage | Reactor Type | Temperature (°C) | Residence Time | Conversion (%) | Yield (%) | Throughput (g/h) | Advantage vs. Batch |
---|---|---|---|---|---|---|---|
Pyrimidine Cyclization | CSTR Cascade | 130 | 45 min | 98 | 92 | 15.8 | 50% time reduction, 15% yield increase |
Trifluoromethylation | Packed-Bed (Cu) | 110 | 20 min | 90 | 85 | 8.2 | Eliminates gas handling hazards |
Chlorination (POCl₃) | AFR Module | 110 | 8 min | >99 | 95 | 12.5 | 60x time reduction, reduced POCl₃ use |
Esterification (Acidic) | Microreactor | 120 | 15 min | 95 | 90 | 18.3 | Prevents decomposition |
Enzyme Esterification | Packed-Bed (Enzyme) | 50 | 30 min | 90 | 87 | 6.5 | Green process, no acid waste |
Integrated purification modules significantly enhance product quality. Inline liquid-liquid separation (Zaiput® membrane separators) continuously extracts the product stream, while crystallization modules (Crystal16®) optimize particle size distribution. These integrated systems achieve >99.5% purity with residual solvent levels below 50 ppm, meeting pharmaceutical-grade specifications. Scale-up studies demonstrate linear scalability from gram-to-kilogram outputs without yield erosion, establishing continuous flow as the preferred methodology for industrial-scale production of this synthetically valuable pyrimidine building block [3].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: